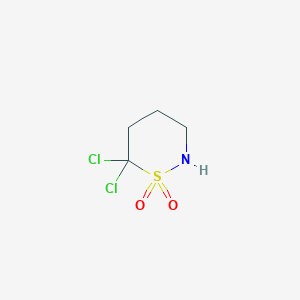

6,6-Dichlorothiazinane 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Thiazine derivatives, including 6,6-Dichlorothiazinane 1,1-dioxide, can be synthesized through various methods . One such method involves the use of diethyl 2,2-sulfonyldiacetate and benzaldehyde in water, to which ammonium acetate is added at room temperature . Another method involves the base-catalyzed cyclization of certain sulfonyl compounds .

Molecular Structure Analysis

The molecular structure of 6,6-Dichlorothiazinane 1,1-dioxide consists of a thiazine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one sulfur atom. The molecule also contains two chlorine atoms and two oxygen atoms.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of novel compounds related to 6,6-Dichlorothiazinane 1,1-dioxide, such as 1,2,4-thiadiazinane 1,1-dioxides, demonstrates the chemical's utility in creating new materials. These compounds are prepared via reactions involving beta-aminoethane sulfonamides with methylene donors, showcasing their potential in developing novel chemical entities with diverse applications (Khumalo et al., 2018).

Heterocyclic Compound Synthesis

The chemical serves as a precursor in synthesizing heterocyclic compounds, such as pyrazolylthiazoles, indicating its role in creating complex molecular structures for various research and development purposes (Denisova et al., 2002).

Material Science Applications

In material science, compounds related to 6,6-Dichlorothiazinane 1,1-dioxide have been used in the fabrication of nanoporous organic polymers. These materials demonstrate significant potential for gas adsorption and separation, particularly in CO2 uptake, highlighting the compound's importance in environmental applications (Xiong et al., 2014).

Drug Synthesis and Evaluation

Although excluding drug use and dosage information, it's noteworthy to mention that related derivatives exhibit significant potential in synthesizing compounds with biological activity. For instance, benzothiadiazinone dioxide derivatives show promise in developing novel anticancer agents, underscoring the compound's relevance in pharmaceutical research (Bouzina et al., 2021).

Environmental Remediation

The compound's derivatives are investigated for environmental remediation, such as the degradation of hazardous substances like 1,2-dichloroethane using advanced reduction processes. This application highlights the potential of 6,6-Dichlorothiazinane 1,1-dioxide related compounds in addressing environmental pollution and improving waste treatment processes (Liu et al., 2014).

Direcciones Futuras

The future directions of research involving 6,6-Dichlorothiazinane 1,1-dioxide and other thiazine derivatives could involve further exploration of their synthesis methods, chemical reactions, and potential applications . Thiazine derivatives are biologically active and play an important role in the treatment of various diseases, showing promising results where they act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic and anticancer agents . Therefore, they represent an interesting class of heterocyclic medicinal compounds worthy of further exploration .

Propiedades

IUPAC Name |

6,6-dichlorothiazinane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Cl2NO2S/c5-4(6)2-1-3-7-10(4,8)9/h7H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYZYHWLZWJANU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(S(=O)(=O)NC1)(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-((4-oxo-9-(pyridin-2-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2648547.png)

![methyl 2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2648554.png)

![3-Methyl-5-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2648559.png)

![3-(2,6-Dichlorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2648561.png)

![3-[(1-adamantylcarbonyl)amino]-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide](/img/structure/B2648564.png)

![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2648565.png)

![1-{1-[2-(Methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2648566.png)